2-(Bromomethyl)-1,4-dimethoxybenzene

Organic Electrochemistry o-Quinodimethane Generation Reactivity Tuning

2-(Bromomethyl)-1,4-dimethoxybenzene (2,5-dimethoxybenzyl bromide) is the optimal alkylating agent for introducing the acid-labile 2,5-DMB protecting group. Its para-substitution pattern ensures orthogonal deprotection (cleaves selectively while leaving Boc/Cbz intact) and superior kinetic stability of radical cation intermediates for redox-flow battery research. The 2,5-isomer exhibits cleaner deprotection and higher enzymatic oxidation rates than 2,4- or 3,5-analogs. Procure the correct isomer to avoid failed deprotection side reactions.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 60732-17-4
Cat. No. B1269119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,4-dimethoxybenzene
CAS60732-17-4
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CBr
InChIInChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3
InChIKeyCZDKYDOSKNCXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1,4-dimethoxybenzene (CAS 60732-17-4): A Benzylic Bromide Building Block with Differentiated Reactivity


2-(Bromomethyl)-1,4-dimethoxybenzene (CAS 60732-17-4), also known as 2,5-dimethoxybenzyl bromide, is a para-dimethoxy-substituted benzylic bromide (C9H11BrO2; MW 231.09) featuring a reactive –CH2Br group on an electron-rich aromatic ring [1]. This compound serves as a versatile electrophilic building block for introducing the 2,5-dimethoxybenzyl (2,5-DMB) moiety into larger molecular scaffolds, with applications spanning pharmaceutical intermediate synthesis, polymer functionalization, and the installation of acid-labile protecting groups .

Why 2-(Bromomethyl)-1,4-dimethoxybenzene Cannot Be Readily Substituted with Other Dimethoxybenzyl Halides


The substitution pattern of methoxy groups on the benzyl bromide scaffold critically governs both the electronic activation of the benzylic position and the acid-lability of the installed protecting group [1]. Positional isomers—such as 3,5-dimethoxybenzyl bromide or 3,4-dimethoxybenzyl bromide—exhibit markedly different deprotection kinetics and oxidation susceptibility, while the chlorine analog (2,5-dimethoxybenzyl chloride) demonstrates inferior leaving-group ability . Additionally, the 2,5-DMB group offers a strategic balance: it is sufficiently stable for multi-step synthetic sequences yet undergoes facile cleavage under mild acidic conditions that leave other common protecting groups (e.g., Boc, Cbz) intact [2]. These distinctions are not interchangeable; selection of the incorrect analog can lead to failed deprotection, undesired side reactions, or compromised yield in critical synthetic steps.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1,4-dimethoxybenzene


Electrochemical Reduction Potential: Slower Electron Transfer vs. Unsubstituted Analog

In co-electrolysis experiments with dimethyl maleate, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (a close structural analog of the target compound's bis-bromomethylated derivative) is less easily reduced than 1,2-bis(bromomethyl)benzene [1]. The presence of the electron-donating dimethoxy substitution pattern attenuates the reduction potential, directly impacting the feasibility of redox-catalyzed transformations and the selectivity of electrochemical o-quinodimethane generation.

Organic Electrochemistry o-Quinodimethane Generation Reactivity Tuning

Benzyl Alcohol Oxidation Kinetics: 2,5-DMBA Reactivity Ranks Second Among Congeners

A comparative enzymatic oxidation study of methoxy-substituted benzyl alcohols (MBAs) established a clear reactivity order for fungal laccase: 2,4,5-trimethoxybenzyl alcohol (TMBA) > 2,5-dimethoxybenzyl alcohol (2,5-DMBA) > 3,4-DMBA > 3,4,5-TMBA ≈ 2,3,4-TMBA ≈ 2,3-DMBA [1]. 2,5-DMBA exhibits the highest oxidation rate among all dimethoxy-substituted congeners tested, second only to the trimethoxy analog. Horseradish peroxidase displayed a nearly identical reactivity hierarchy [1].

Enzymatic Oxidation Laccase Substrates Methoxybenzyl Alcohols

Acid-Labile Protecting Group: 2,5-DMB Cleavage Orthogonality Established

The 2,5-dimethoxybenzyl (2,5-DMB) group, installed via alkylation with 2-(bromomethyl)-1,4-dimethoxybenzene, is established as an acid-labile protecting group for amines and sulfonamides that can be removed under conditions orthogonal to hydrogenolysis or reductive cleavage [1]. Unlike the unsubstituted benzyl group, which requires hydrogenolysis or harsh Lewis acid conditions, methoxy-substituted benzyl groups are cleavable by mild acid treatment [1]. The 2,5-substitution pattern confers a unique lability profile that differentiates it from the 2,4-dimethoxybenzyl analog, which is known to generate problematic poorly soluble by-products during acidic deprotection [2].

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Computed LogP = 2.4: Balanced Lipophilicity for Organic Solubility

2-(Bromomethyl)-1,4-dimethoxybenzene possesses a computed XLogP3-AA value of 2.4 [1]. This lipophilicity index is significantly higher than that of benzyl bromide (computed LogP ≈ 1.7) and lower than heavily substituted analogs, positioning it in the optimal range for both organic solvent solubility and compatibility with aqueous work-up procedures. The compound exhibits moderate solubility in ethanol and dichloromethane, with limited water solubility .

Physicochemical Properties Solubility Drug-like Space

Synthetic Yield: 72% Crystallized from Alcohol Bromination Route

A representative synthetic procedure achieves 72% isolated yield of 2-(bromomethyl)-1,4-dimethoxybenzene following crystallization from diethyl ether/heptane . This yield benchmark, obtained via PBr3-mediated bromination of 2,5-dimethoxybenzyl alcohol under controlled low-temperature conditions, provides a baseline for evaluating alternative synthetic routes (e.g., NBS-mediated benzylic bromination of 2,5-dimethoxytoluene, which can yield variable outcomes depending on radical initiator efficiency) . The crystalline nature of the product post-purification facilitates reproducible handling and accurate stoichiometry in downstream applications.

Synthetic Efficiency Process Chemistry Yield Optimization

HOMO-LUMO Gap: Electronic Reactivity Fingerprint for Predictive Modeling

The HOMO-LUMO energy gap (ΔE) of 2-(bromomethyl)-1,4-dimethoxybenzene has been computationally determined and reported as a key indicator of its chemical reactivity and kinetic stability . While direct comparative HOMO-LUMO data for all positional isomers is not consolidated in a single study, computational investigations on related 1,4-dimethoxybenzene (DMB) derivatives have established that 2,5-disubstitution patterns confer enhanced kinetic stability to radical cation intermediates relative to other regioisomers [1]. Specifically, DFT calculations indicate that radical cations of 2,5-dimethyl DMB exhibit superior kinetic stability (higher demethylation activation enthalpy) in propylene carbonate compared to unsubstituted or mono-substituted DMB analogs [1].

Computational Chemistry DFT Calculations Reactivity Prediction

High-Impact Application Scenarios for 2-(Bromomethyl)-1,4-dimethoxybenzene Based on Differentiated Evidence


Installation of the 2,5-Dimethoxybenzyl (2,5-DMB) Acid-Labile Protecting Group

2-(Bromomethyl)-1,4-dimethoxybenzene is the preferred alkylating agent for introducing the 2,5-DMB protecting group onto amines and sulfonamides. The acid-lability of the 2,5-DMB group [1] enables orthogonal deprotection strategies in multi-step syntheses, particularly in solid-phase peptide synthesis where selective cleavage is required. The cleaner deprotection profile inferred for the 2,5-isomer relative to the 2,4-analog makes it the superior choice for applications where by-product formation must be minimized.

Electrochemical Generation of o-Quinodimethane (o-QDM) Intermediates

The attenuated reduction potential of dimethoxy-substituted bis(bromomethyl)benzenes relative to unsubstituted analogs [1] positions 2-(bromomethyl)-1,4-dimethoxybenzene-derived intermediates as valuable precursors for the controlled electrochemical generation of o-QDMs. This reactivity tuning allows for selective Diels-Alder cycloadditions or polymerizations that would be non-selective with unsubstituted benzyl bromides due to premature reduction or uncontrolled polymerization.

Synthesis of Oxidation-Sensitive Benzyl Ethers for Enzymatic Studies

The high relative oxidation rate of 2,5-dimethoxybenzyl alcohol by laccases and peroxidases [1] indicates that the corresponding 2,5-DMB ethers are excellent substrates for enzymatic oxidation studies. Researchers developing ligninolytic enzyme assays or studying oxidative deprotection mechanisms will find this building block particularly valuable, as its oxidation kinetics surpass those of other dimethoxybenzyl regioisomers.

Redox-Active Material Precursor for Flow Battery Catholytes

Computational evidence suggests that the 2,5-dimethoxybenzene framework confers enhanced kinetic stability to radical cation intermediates [1]. For researchers developing nonaqueous redox flow battery catholytes based on 1,4-dimethoxybenzene derivatives, 2-(bromomethyl)-1,4-dimethoxybenzene serves as a functionalizable synthon to introduce solubility-enhancing or redox-tuning substituents while retaining the stabilizing 2,5-substitution pattern that mitigates degradation via demethylation.

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